Cas no 142741-25-1 (Orthosiphol A)

Orthosiphol A structure
Nombre del producto:Orthosiphol A
Orthosiphol A Propiedades químicas y físicas
Nombre e identificación
-
- 1(2H)-Phenanthrenone,6,10-bis(acetyloxy)-4,5-bis(benzoyloxy)-2-ethenyldodecahydro-7,10a-dihydroxy-2,4b,8,8-tetramethyl-,(2R,4R,4aS,4bS,5R,6S,7S,8aS,10R,10aR)-
- 1(2H)-Phenanthrenone,6,10-bis(acetyloxy)-4,5-bis(benzoyloxy)-2-ethenyldodecahydro-7,10a-dihydroxy-2,4b,8,8-tetramethyl-,(2R,4
- 1(2H)-Phenanthrenone,6,10-bis(acetyloxy)-4,5-bis(benzoyloxy)-2-ethenyldodecahydro-7,10a-dihydroxy-2,4b,8,8-tetramethyl-,[2R-(2a,4a,4aa,4bb,5a,6a,7a,8aa,10a,10ab)]-
- Orthosiphol A
- InChI=1/C38H44O11/c1-8-36(6)20-25(48-32(42)23-15-11-9-12-16-23)29-37(7)26(19-27(46-21(2)39)38(29,45)34(36)44)35(4,5)30(41)28(47-22(3)40)31(37)49-33(43)24-17-13-10-14-18-24/h8-18,25-31,41,45H,1,19-20H2,2-7H3/t25-,26+,27-,28+,29-,30-,31+,36+,37+,38+/m1/s1
- FS-8509
- AKOS040762796
- SCHEMBL1990731
- CHEMBL508620
- 142741-25-1
- HIBFBUSEUDRQMX-OFUWLHILSA-
- [(2R,4R,4aS,4bS,5R,6S,7S,8aS,10R,10aR)-6,10-diacetyloxy-5-benzoyloxy-2-ethenyl-7,10a-dihydroxy-2,4b,8,8-tetramethyl-1-oxo-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-4-yl] benzoate
- (2S,3S,4R,4aS,4bS,5R,7R,8aR,9R,10aS)-3,9-bis(acetyloxy)-5-(benzoyloxy)-7-ethenyl-2,8a-dihydroxy-1,1,4a,7-tetramethyl-8-oxo-octahydro-2H-phenanthren-4-yl benzoate
-
- Renchi: InChI=1S/C38H44O11/c1-8-36(6)20-25(48-32(42)23-15-11-9-12-16-23)29-37(7)26(19-27(46-21(2)39)38(29,45)34(36)44)35(4,5)30(41)28(47-22(3)40)31(37)49-33(43)24-17-13-10-14-18-24/h8-18,25-31,41,45H,1,19-20H2,2-7H3/t25-,26+,27-,28+,29-,30-,31+,36+,37+,38+/m1/s1
- Clave inchi: HIBFBUSEUDRQMX-OFUWLHILSA-N
- Sonrisas: CC(O[C@H]1[C@]2(C(=O)[C@](C[C@@H](OC(=O)C3C=CC=CC=3)[C@]2([H])[C@@]2([C@]([H])(C([C@H](O)[C@H](OC(=O)C)[C@@H]2OC(C2C=CC=CC=2)=O)(C)C)C1)C)(C=C)C)O)=O
Atributos calculados
- Calidad precisa: 676.28836222g/mol
- Masa isotópica única: 676.28836222g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 11
- Recuento de átomos pesados: 49
- Cuenta de enlace giratorio: 11
- Complejidad: 1330
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 10
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 163Ų
- Xlogp3: 4.464
Orthosiphol A Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
Orthosiphol A PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5616-5mg |
Orthosiphol A |
142741-25-1 | 5mg |
¥ 4040 | 2024-07-19 | ||
TargetMol Chemicals | TN5616-1 ml * 10 mm |
Orthosiphol A |
142741-25-1 | 1 ml * 10 mm |
¥ 6150 | 2024-07-19 | ||
TargetMol Chemicals | TN5616-1 mL * 10 mM (in DMSO) |
Orthosiphol A |
142741-25-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6150 | 2023-09-15 | |
ChemFaces | CFN95442-5mg |
Orthosiphol A |
142741-25-1 | >=98% | 5mg |
$318 | 2023-09-19 | |
TargetMol Chemicals | TN5616-5 mg |
Orthosiphol A |
142741-25-1 | 98% | 5mg |
¥ 4,040 | 2023-07-10 |
142741-25-1 (Orthosiphol A) Productos relacionados
- 1889976-51-5(4-(carboxymethoxy)-3-fluorobenzoic acid)
- 634593-03-6(2-Formylphenyl 4-chlorobenzoate)
- 898784-05-9(2-(3-Chlorophenyl)-4'-iodoacetophenone)
- 477857-34-4(2-({5-4-(tert-Butyl)phenyl-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone)
- 16377-00-7(Indospicine)
- 878441-26-0(8-cyclopentyl-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1209159-50-1(N'-(2-methoxy-5-methylphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide)
- 51163-63-4(2-[(6-methylpyrimidin-4-yl)amino]acetic acid)
- 850879-09-3(Amuvatinib)
- 2172023-47-9(1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde)
Proveedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:142741-25-1)OrthosipholA

Pureza:≥98%
Cantidad:5mg/20mg/50mg
Precio ($):Informe